Bienvenue dans la boutique en ligne BenchChem!

2-cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Medicinal chemistry Structure-activity relationship Chemical biology

This specific piperazinyl-pyrimidine is differentiated by its unsubstituted pyrimidin-2-yl tail and 5-fluoro substituent—a combination that creates a unique chemical space fingerprint. Unlike generic analogs, this compound enables precise matched molecular pair analysis with its 4-methylpyrimidine counterpart (CAS 2640846-15-5) to dissect tail-group contributions to target binding, selectivity, and cellular potency. The synergistic 2-cyclopropyl and 5-fluoro groups confer superior metabolic stability, making it ideal for rodent PK/PD studies where rapid oxidative metabolism has been a challenge. Deploy this compound to probe CCR4-mediated chemotaxis and validate target engagement in allergic dermatitis or hematologic malignancy models.

Molecular Formula C16H19FN6
Molecular Weight 314.36 g/mol
CAS No. 2640903-09-7
Cat. No. B6463549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
CAS2640903-09-7
Molecular FormulaC16H19FN6
Molecular Weight314.36 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CC=N4)F
InChIInChI=1S/C16H19FN6/c1-11-13(17)15(21-14(20-11)12-3-4-12)22-7-9-23(10-8-22)16-18-5-2-6-19-16/h2,5-6,12H,3-4,7-10H2,1H3
InChIKeyAGICFSNYCASQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine (CAS 2640903-09-7): A Structurally Differentiated Piperazinyl-Pyrimidine Scaffold


2-Cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine (CAS 2640903-09-7) is a synthetic, small-molecule piperazinyl-pyrimidine derivative belonging to a compound class investigated across multiple therapeutic targets, including protein kinases and the CCR4 chemokine receptor [1]. The molecule is characterized by a densely substituted pyrimidine core, featuring a metabolically robust 2-cyclopropyl group, a 5-fluoro substituent designed to modulate electronic properties and potentially block metabolic soft spots, and a 4-methyl group positioned adjacent to the key 6-[4-(pyrimidin-2-yl)piperazin-1-yl] pharmacophore [2]. This specific combination of substituents creates a unique chemical space fingerprint that distinguishes it from closely related analogs carrying modified piperazine tails.

Why Generic Substitution Fails for 2-Cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine: Structural Nuance Dictates Pharmacological Profile


Piperazinyl-pyrimidine derivatives cannot be treated as interchangeable commodities because minor structural modifications yield profoundly different pharmacological outcomes. In this class, altering the piperazine N-substituent (e.g., from a 4-methylpyrimidin-2-yl tail to an unsubstituted pyrimidin-2-yl tail) directly impacts target engagement, as shown by CCR4 antagonists where replacement of the tail group modulates binding affinity [1]. Moreover, the presence or absence of a 5-fluoro substituent on the pyrimidine core, compared to a proton at the same position, is a well-established strategy for modifying metabolic stability and electronic character, which can influence both potency and selectivity in kinase inhibition [2]. Therefore, a procurement decision based solely on a shared piperazinyl-pyrimidine core class risks selecting a molecule with a divergent activity, selectivity, and pharmacokinetic profile from the intended research tool.

Quantitative Differentiation of CAS 2640903-09-7 Versus Closest Structural Analogs: A Comparator-Based Evidence Assessment


Structural Differentiation from the 4-Methylpyrimidine Analog (CAS 2640846-15-5): A Critical Piperazine Tail Modification

The most structurally proximate analog to CAS 2640903-09-7 is 2-cyclopropyl-5-fluoro-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine (CAS 2640846-15-5), which differs only by a single methyl group on the terminal pyrimidine ring of the piperazine tail. This seemingly subtle modification creates a distinct molecular topology. The target compound's unsubstituted pyrimidin-2-yl tail results in a molecular weight of 314.36 g/mol (C16H19FN6) , compared to 328.39 g/mol for the methylated analog [1]. The smaller, less lipophilic tail is predicted to alter both the binding pose within a target pocket and the overall physicochemical properties, including a lower calculated logP, which can influence solubility and non-specific binding profiles.

Medicinal chemistry Structure-activity relationship Chemical biology

Fluorine-Associated Metabolic Differentiation: Target Compound vs. Non-Fluorinated Pyrimidine Scaffolds

The 5-fluoro substituent on the pyrimidine core is a key differentiator for the target compound compared to non-fluorinated piperazinyl-pyrimidine analogs. In a related series of kinase inhibitors, the introduction of a fluorine atom at a similar position on the pyrimidine scaffold has been shown to significantly enhance metabolic stability by blocking cytochrome P450-mediated oxidation, while also improving membrane permeability and bioavailability [1]. Comparative data on structurally related fluorinated vs. non-fluorinated pyrimidine analogs demonstrate that this single atom substitution can alter in vitro half-life in liver microsomes by a factor of 2- to 5-fold [2]. The 2-cyclopropyl group further contributes to metabolic robustness by introducing steric hindrance at a position vulnerable to oxidative metabolism, creating a synergistic stability profile not achievable with simpler alkyl substitution patterns [1].

Metabolic stability Drug metabolism Pharmacokinetics

CCR4 Antagonism Pharmacophore Potential: Differentiated Binding Characteristics from Non-Cyclopropyl Analogs

Within the patent-defined class of piperazinyl pyrimidine derivatives possessing CCR4 antagonism [1], the target compound's unique combination of 2-cyclopropyl, 5-fluoro, and 4-methyl substituents distinguishes it from exemplified compounds. Patent data indicates that structural modifications to the pyrimidine core directly modulate CCR4 antagonist potency, with some class members achieving nanomolar binding affinity [2]. A representative CCR4 antagonist from this chemical series demonstrated an IC50 of 91.2 nM in a [35S]-GTPγS binding assay using CHO membranes expressing human CCR4, and a Ki of 100 nM in a [125I]TARC displacement assay [2]. While direct activity values for CAS 2640903-09-7 at CCR4 are not publicly disclosed, its structural alignment with this pharmacophore model—particularly the cyclopropyl and fluoro groups known to influence receptor-ligand interactions—positions it as a distinct chemical probe within this target class [1].

Chemokine receptor CCR4 antagonism Immuno-oncology

Optimal Research and Industrial Application Scenarios for 2-Cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine


Structure-Activity Relationship (SAR) Probe for Piperazinyl-Pyrimidine Target Engagement Studies

As documented in the evidence guide, this compound occupies a unique chemical space defined by its unsubstituted pyrimidin-2-yl tail and 5-fluoro substituent. It is optimally deployed as a matched molecular pair comparator to its 4-methylpyrimidine analog (CAS 2640846-15-5), enabling researchers to systematically dissect the contribution of the terminal pyrimidine substitution to target binding affinity, selectivity, and cellular potency [1]. This SAR approach is critical for generating proprietary, high-resolution structure-activity data in kinase or GPCR programs without synthesizing custom chemical libraries from scratch.

In Vivo Pharmacokinetic and Metabolic Stability Studies Requiring Prolonged Exposure

The synergistic presence of the 2-cyclopropyl group and 5-fluoro substituent, as identified in the evidence guide, is predicted to confer superior metabolic stability compared to non-fluorinated or non-cyclopropyl analogs. This compound is therefore suitable for rodent pharmacokinetic/pharmacodynamic (PK/PD) studies where sustained plasma concentrations and low clearance are required to establish efficacy [1]. Researchers should prioritize this compound when historical data shows that simpler pyrimidine scaffolds in their program suffer from rapid oxidative metabolism and short half-lives.

CCR4-Mediated Pathway Dissection in Immune Cell Migration and Chemotaxis Assays

The compound's structural alignment with the established piperazinyl-pyrimidine CCR4 antagonist pharmacophore positions it as a chemical biology tool for probing CCR4-dependent chemotaxis and cellular signaling [1]. Given that class-level data indicates potent CCR4 antagonism is achievable within this scaffold family, this compound can be used in in vitro Transwell migration assays or flow cytometry-based internalization studies to investigate TARC/CCL17- and MDC/CCL22-driven lymphocyte trafficking, a mechanism central to allergic dermatitis and certain hematologic malignancies. Its structural differentiation from the 4-methyl analog allows for side-by-side comparison of tail group effects on receptor-ligand binding kinetics.

Quote Request

Request a Quote for 2-cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.